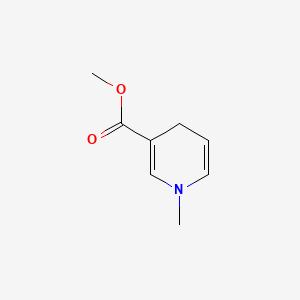

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate

Description

Significance of the 1,4-Dihydropyridine (B1200194) Scaffold in Chemical and Biological Research

The 1,4-dihydropyridine scaffold is a heterocyclic organic framework that has garnered substantial attention in both chemical and biological research. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. The versatility of the 1,4-DHP ring system allows for diverse substitutions, leading to a wide array of pharmacological activities.

Historically, 1,4-DHPs are most renowned for their role as calcium channel blockers, which have been instrumental in the management of cardiovascular diseases such as hypertension. mdpi.comnih.gov Beyond this primary application, derivatives of the 1,4-DHP scaffold have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com The core structure is also a key component of the coenzyme NADH (Nicotinamide Adenine Dinucleotide), highlighting its fundamental role in biochemical redox reactions. nih.gov

Research Context of Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is a specific derivative of the 1,4-DHP family. Its structure features a methyl group at the 1-position of the dihydropyridine (B1217469) ring and a methyl carboxylate group at the 3-position. This particular arrangement of substituents places it within the class of N-substituted 1,4-dihydropyridine esters.

The research interest in this compound and its close analogs often stems from their utility as models for studying the mechanisms of NAD(P)H coenzymes in biological systems. The dihydropyridine ring in these molecules can act as a hydride donor, mimicking the function of NADH in enzymatic reductions. Consequently, they are valuable tools in mechanistic studies of redox chemistry.

Scope and Objectives of the Research Outline

The scope of this article is to provide a comprehensive overview of the chemical and research aspects of Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate. The primary objectives are to:

Detail the synthetic approaches and characterization methods for this compound.

Present its known physicochemical and spectroscopic properties.

Discuss its applications in mechanistic studies and as a synthetic intermediate.

This article will adhere strictly to the outlined topics, focusing solely on the scientific and technical information pertaining to Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methyl-4H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTANRJAPQJTLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 1 Methyl 1,4 Dihydropyridine 3 Carboxylate and Its Derivatives

Established Synthetic Pathways

Hantzsch Reaction and its Variants

First reported in 1881 by Arthur Hantzsch, the Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that remains a primary method for constructing the 1,4-dihydropyridine (B1200194) core. wikipedia.orgijcrt.org The archetypal reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org

For the synthesis of N-substituted derivatives like Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate, the nitrogen source is modified. Instead of ammonia, a primary amine such as methylamine (B109427) is used. The reaction mechanism is thought to proceed through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and the amine. organic-chemistry.org The subsequent condensation of these intermediates leads to the formation of the dihydropyridine (B1217469) ring. organic-chemistry.org

The classical Hantzsch synthesis often requires prolonged reaction times and harsh conditions, which has spurred the development of numerous variants to improve yields and efficiency. wikipedia.org These modifications often involve the use of various catalysts or alternative reaction media. For instance, the use of catalysts like p-toluenesulfonic acid (PTSA) has been shown to improve reaction yields significantly. wikipedia.org

Multicomponent Reaction Approaches

The Hantzsch reaction is itself a prime example of a multicomponent reaction (MCR), a strategy where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. ijcrt.orgias.ac.in This approach is highly valued for its efficiency, atom economy, and the ability to generate molecular diversity. nih.gov

Modern MCR strategies for 1,4-DHP synthesis often focus on green chemistry principles, employing environmentally benign solvents and catalysts. One-pot syntheses in deep eutectic solvents (DES) have been reported, offering excellent yields and the potential for solvent recycling. ias.ac.in For example, a mixture of a substituted aldehyde, a β-dicarbonyl compound like dimedone, an acetoacetate (B1235776) such as ethyl acetoacetate, and ammonium acetate can be heated in a DES to form 1,4-DHP derivatives. ias.ac.in To synthesize an N-methylated product, ammonium acetate would be replaced with a methylamine source.

Another approach involves a pseudo three-component reaction for N-methyl-1,4-dihydropyridines, where two equivalents of an enamine, such as (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), react with one equivalent of an aromatic aldehyde. nih.gov This method avoids the need for a separate β-ketoester and nitrogen source, streamlining the synthesis.

Other Cyclization and Ring Formation Strategies

Beyond the Hantzsch-type condensation, other cyclization strategies have been developed for the synthesis of substituted 1,4-dihydropyridine systems. One notable method involves the ring expansion of isoxazole (B147169) derivatives. nih.govbeilstein-journals.org

In this approach, a suitably substituted methyl 2-(isoxazol-5-yl)-3-oxopropanoate undergoes a reductive ring opening mediated by molybdenum hexacarbonyl in the presence of water and acetonitrile. nih.gov This process forms an enamine intermediate which then cyclizes to yield a methyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivative. nih.gov This strategy provides access to a different substitution pattern on the dihydropyridine ring compared to the traditional Hantzsch reaction.

Another strategy involves the photochemical transformation of certain 4-aryl-3,5-dibenzoyl-1,4-dihydropyridine derivatives in the presence of maleimides. mdpi.com Irradiation can lead to the formation of novel tricyclic and tetracyclic nitrogen heterocyclic systems through diradical intermediates, demonstrating alternative chemical transformations of the 1,4-DHP ring. mdpi.com

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times and the use of hazardous solvents, advanced techniques like microwave-assisted and ultrasound-assisted synthesis have been applied to the production of 1,4-dihydropyridines.

Microwave-Assisted Synthesis (MWAS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. bioorganica.org.uanih.gov The synthesis of 1,4-DHPs, including N-methylated derivatives, has been successfully achieved using this technology. nih.govtubitak.gov.tr

A solvent-free, catalyst-free, microwave-assisted green approach has been developed for synthesizing functionalized N-methyl-1,4-dihydropyridines. nih.gov In this method, a mixture of an aromatic aldehyde and two equivalents of (E)-N-methyl-1-(methylthio)-2-nitroethenamine is irradiated with microwaves at 100 °C for a short duration (10-15 minutes). nih.gov This protocol offers significant advantages, including high yields, operational simplicity, and adherence to green chemistry principles. nih.govresearchgate.net

The table below summarizes the results for the microwave-assisted synthesis of various N-methyl-1,4-dihydropyridine derivatives. nih.gov

| Aldehyde Substituent | Product | Time (min) | Yield (%) |

| 4-H | 3a | 10 | 92 |

| 4-CH3 | 3b | 10 | 90 |

| 4-OCH3 | 3c | 10 | 94 |

| 4-F | 3d | 12 | 88 |

| 4-Cl | 3e | 12 | 90 |

| 4-Br | 3f | 12 | 92 |

| 4-NO2 | 3g | 15 | 85 |

| 3-NO2 | 3h | 15 | 88 |

| 2-Cl | 3i | 12 | 86 |

| 2-NO2 | 3j | 15 | 82 |

Data sourced from Khan, M. M., et al. (2018). nih.gov

Ultrasound-Assisted Synthesis (USAS)

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. beilstein-journals.org This method has been successfully applied to the Hantzsch synthesis of 1,4-dihydropyridines, often resulting in shorter reaction times and higher yields compared to conventional methods. wikipedia.org

The synthesis of 1,4-dihydropyridines in aqueous micelles under ultrasonic irradiation has been reported to achieve product yields of up to 96%. wikipedia.org The use of ultrasound can improve mixing and mass transfer, especially in heterogeneous reactions. For instance, a method using meglumine (B1676163) supported on multiwalled carbon nanotubes as a heterogeneous catalyst under ultrasonic irradiation has been developed for the multi-component synthesis of 1,4-DHP derivatives at room temperature. researchgate.net This approach highlights the benefits of combining heterogeneous catalysis with ultrasound technology for efficient and environmentally friendly synthesis. beilstein-journals.orgresearchgate.net Studies have shown that ultrasonic irradiation in aqueous micelles can provide better yields than reactions in common organic solvents like methanol (B129727) or ethanol. wikipedia.org

The table below presents a comparison of yields for the synthesis of a model 1,4-dihydropyridine using different solvents under ultrasonic irradiation. wikipedia.org

| Solvent | Yield (%) |

| Methanol | 75 |

| Ethanol | 82 |

| THF | 68 |

| Aqueous SDS (0.1M) | 96 |

Data adapted from Wikipedia's summary of PTSA-catalyzed synthesis under ultrasonic irradiation. wikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 1,4-dihydropyridines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govedu.krd For N-methyl-1,4-dihydropyridines, an eco-friendly and cost-effective microwave-assisted green approach has been developed. researchgate.net This method involves a pseudo three-component reaction between two equivalents of an enamine and one equivalent of an aromatic aldehyde under microwave irradiation at 100°C without the need for a catalyst or solvent. researchgate.net Key advantages of this approach include short reaction times, the avoidance of toxic solvents and expensive catalysts, and purification without column chromatography. researchgate.net

The "greenness" of such synthetic methods can be evaluated using various metrics, as detailed in the table below.

| Green Chemistry Principle | Application in Dihydropyridine Synthesis | Benefit |

|---|---|---|

| Waste Prevention | One-pot, multi-component reactions (e.g., Hantzsch synthesis) that combine multiple steps without isolating intermediates. azaruniv.ac.ir | Reduces material loss and solvent waste. nih.gov |

| Atom Economy | Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org | Minimizes byproducts, leading to higher efficiency. |

| Use of Safer Solvents and Auxiliaries | Employing water or deep eutectic solvents, or conducting reactions under solvent-free conditions. scirp.orgresearchgate.net | Reduces environmental pollution and health hazards associated with volatile organic compounds. |

| Energy Efficiency | Utilizing microwave irradiation or mechanochemistry to accelerate reactions at lower bulk temperatures and shorter times. nih.govresearchgate.net | Lowers energy consumption compared to conventional heating methods. |

| Use of Catalysis | Employing recyclable catalysts (e.g., nano-catalysts, ionic liquids) over stoichiometric reagents. azaruniv.ac.irscirp.org | Increases reaction efficiency, reduces waste, and allows for catalyst reuse. researchgate.net |

Catalytic Approaches in Dihydropyridine Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of 1,4-dihydropyridine synthesis. azaruniv.ac.ir Various catalytic systems, including metal-based catalysts, organocatalysts, and nano-catalysts, have been employed to improve the traditional Hantzsch reaction, which often suffers from long reaction times and harsh conditions. azaruniv.ac.irscirp.org

For instance, ceric ammonium nitrate (B79036) (CAN) has been used as an efficient catalyst for the solvent-free, room temperature synthesis of 1,4-DHP derivatives. azaruniv.ac.ir Similarly, a polyindole/TiO2 nanocomposite has been demonstrated as an effective heterogeneous catalyst for the multi-component Hantzsch reaction to create 1,4-dihydropyridine derivatives under solvent-free conditions. scirp.org

In the context of N-substituted dihydropyridines, organocatalytic methods have been explored for their enantioselective synthesis. One study investigated the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts. nih.govscispace.comrsc.org However, it was noted that an N-benzyl substituent on the pyridinium salt was essential for reactivity; the corresponding N-methyl pyridinium salt was found to be unreactive under the specific catalytic conditions, returning only starting materials. nih.govscispace.com This suggests that the nature of the N-substituent is a critical factor in the design of catalytic systems for these molecules.

| Catalyst Type | Example | Reaction Conditions | Advantages |

|---|---|---|---|

| Heterogeneous Nano-catalyst | Polyindole/TiO2 | Solvent-free, ambient temperature | Recyclable, stable, high yields, simple product isolation. scirp.org |

| Homogeneous Catalyst | Ceric Ammonium Nitrate (CAN) | Solvent-free, room temperature | High yields, short reaction times. azaruniv.ac.ir |

| Organocatalyst | Isothiourea catalyst (R)-BTM | Toluene, 0°C | Enables enantioselective synthesis of 1,4-DHPs from N-benzyl pyridinium salts. nih.govrsc.org |

| Phase-Transfer Catalyst | Not specified | Water, Microwave Irradiation | Green solvent, accelerated reaction rates. researchgate.net |

Chemoenzymatic Synthesis and Stereoselective Approaches

The development of stereoselective methods for synthesizing chiral 1,4-dihydropyridines is a significant area of research, as the biological activity of these compounds often resides in a single enantiomer. mdpi.com

Chemoenzymatic methods offer a powerful strategy for obtaining enantiopure 1,4-DHPs under mild conditions. wur.nl Enzymatic kinetic resolution (EKR) involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, allowing for the separation of the two enantiomers. researchgate.netwikipedia.org Lipases are commonly used enzymes for this purpose due to their broad substrate specificity and high enantioselectivity. researchgate.net

While direct enzymatic hydrolysis of simple alkyl esters at the 3- and 5-positions of the 1,4-DHP ring is often unsuccessful, modifying the substrate to include an enzymatically labile group can facilitate resolution. wur.nl A study on derivatives closely related to the target compound, namely methyl 6-(methoxycarbonylmethyl-sulfanyl)-1,4-dihydropyridine-3-carboxylates, demonstrated the viability of this approach. In this case, the 6-(methoxycarbonylmethyl)sulfanyl group, located five bonds away from the chiral center, served as an activating group for enzymatic hydrolysis. wur.nl

The kinetic resolution was investigated using Candida antarctica lipase (B570770) B (Novozym 435®), achieving an enantiomeric excess (ee) of up to 70% for the remaining ester. wur.nl The reaction involves the selective hydrolysis of one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted, enantiomerically enriched ester. wur.nl

| Enzyme | Substrate Type | Reaction Type | Key Finding |

|---|---|---|---|

| Candida antarctica lipase B (Novozym 435®) | Methyl 6-(methoxycarbonylmethyl-sulfanyl)-1,4-dihydropyridine-3-carboxylates | Enantioselective Hydrolysis | Achieved up to 70% ee for the unreacted ester, demonstrating that a remote functional group can be used to resolve 1,4-DHP racemates. wur.nl |

| Lipases (general) | Racemic alcohols and esters | Transesterification / Hydrolysis | Widely used for resolving a variety of chiral compounds, but often require substrate modification for 1,4-DHPs. researchgate.netnih.gov |

Beyond enzymatic methods, significant progress has been made in developing catalytic asymmetric syntheses of chiral 1,4-dihydropyridines. mdpi.com These approaches aim to construct the chiral dihydropyridine ring directly in an enantiomerically enriched form, which is often more efficient than resolving a racemic mixture.

Organocatalysis has emerged as a particularly promising strategy. mdpi.com For example, BINOL-derived phosphoric acids and diarylprolinol silyl (B83357) ethers have been used to catalyze the enantioselective synthesis of various substituted 1,4-DHPs. mdpi.com These catalysts can activate substrates through the formation of iminium ions or other reactive intermediates, guiding the stereochemical outcome of the cyclization reaction. mdpi.com

Furthermore, highly diastereoselective syntheses of polysubstituted tetrahydropyridines have been achieved through cascade reactions involving rhodium(I)-catalyzed C–H activation, alkyne coupling, electrocyclization, and subsequent reduction. nih.gov This one-pot procedure can generate complex, highly substituted piperidine (B6355638) precursors with excellent stereocontrol (>95% diastereomeric purity). nih.gov While these methods have not been specifically reported for Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate, they represent the state-of-the-art in stereoselective synthesis and could potentially be adapted for N-substituted substrates.

Chemical Reactivity and Derivatization

The chemical reactivity of the 1,4-dihydropyridine ring is central to its biological function and its utility as a synthetic intermediate. The ring can undergo both oxidation and reduction reactions, leading to a variety of related heterocyclic structures.

Oxidation: The most characteristic reaction of the 1,4-dihydropyridine ring is its oxidation to the corresponding aromatic pyridine derivative. This aromatization is a key metabolic pathway for 1,4-DHP-based drugs in the body and is also a common synthetic transformation. A variety of oxidizing agents can effect this transformation, including nitric acid and halogens under actinic radiation. google.comgoogle.com The oxidation of Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate would yield the corresponding pyridinium salt, methyl 1-methyl-3-pyridinecarboxylate. This process involves the loss of two electrons and a proton from the dihydropyridine ring, resulting in a stable aromatic system.

Reduction: While oxidation is more common, the dihydropyridine ring and its substituents can also be reduced. For instance, the ester group at the 3-position can be reduced to the corresponding alcohol. Additionally, the double bonds within the 1,4-dihydropyridine ring can be reduced under certain conditions, leading to tetrahydropyridine (B1245486) or fully saturated piperidine derivatives. nih.govrsc.org For example, the reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates is a well-documented process. nih.gov

Functional Group Transformations and Substitutions

The reactivity of Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is characterized by the interplay of the electron-rich dihydropyridine ring and the electron-withdrawing methyl carboxylate group. This allows for a range of functional group transformations and substitution reactions.

One of the key transformations of the dihydropyridine ring is its oxidation to the corresponding pyridine derivative. This aromatization process is a common and often facile reaction for 1,4-dihydropyridines.

Another significant functional group transformation involves the reduction of the ester group at the 3-position. The methyl carboxylate can be reduced to yield the corresponding primary alcohol, 1-methyl-3-(hydroxymethyl)-1,4-dihydropyridine. This transformation opens avenues for further derivatization of the side chain at the 3-position.

While electrophilic substitution on the dihydropyridine ring itself is not commonly reported due to its electron-rich and reactive nature, substitutions can be directed to other parts of the molecule if present. For instance, in derivatives containing a phenyl group at the 4-position, electrophilic substitution reactions can occur on the phenyl ring.

Annulation and Fused Heterocycle Formation (e.g., Pyrazolo-, Furo-, Thieno-pyridines)

The inherent reactivity of the 1,4-dihydropyridine scaffold, including in N-substituted derivatives, makes it a valuable precursor for the synthesis of various fused heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the dihydropyridine core, leading to complex polycyclic structures with potential biological activities.

The C5-C6 double bond in 5,6-unsubstituted 1,4-dihydropyridines exhibits significant reactivity and can participate as an activated alkene in cycloaddition reactions. nih.gov This reactivity can be harnessed to construct fused ring systems. For instance, the formal [2+2] cycloaddition of dialkyl acetylenedicarboxylates with 5,6-unsubstituted 1,4-dihydropyridines can lead to the formation of unique 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.gov

Furthermore, the development of eco-friendly methodologies, such as microwave-assisted synthesis, has provided efficient routes to functionalized dihydropyridines which can serve as precursors for fused systems. For example, alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates can be synthesized and subsequently transformed into 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones, demonstrating the formation of a fused furo-pyridine system. nih.gov

While specific examples detailing the direct synthesis of pyrazolo-, and thieno-pyridines from Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate are not extensively documented in the readily available literature, the general reactivity patterns of dihydropyridines suggest that such transformations are plausible. The construction of these fused heterocycles would typically involve the introduction of appropriate functional groups onto the dihydropyridine ring, which can then undergo cyclization with suitable reagents to form the desired pyrazole (B372694) or thiophene (B33073) ring.

Regioselective and Chemoselective Transformations

Regioselectivity and chemoselectivity are crucial aspects of the chemical transformations of multifunctional molecules like Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate. The ability to control the site and type of reaction is essential for the targeted synthesis of complex derivatives.

In the context of reductions, the selective transformation of one functional group in the presence of others is a key challenge. For instance, the chemoselective reduction of the ester group at the 3-position without affecting the dihydropyridine ring is a valuable transformation. While powerful reducing agents like lithium aluminum hydride (LAH) can reduce both the ester and potentially the double bonds in the ring, more selective reagents can be employed. harvard.edu Modified borohydride (B1222165) reagents, for example, have been shown to achieve chemoselective reductions of esters. mdma.chresearchgate.net The choice of reducing agent and reaction conditions is critical to achieving the desired outcome. For example, lithium borohydride is known for its ability to selectively reduce esters in the presence of other functional groups. harvard.edu

Regioselectivity is particularly important in substitution and addition reactions. For instance, in the acylation of N-heteroarenes, the position of substitution can often be controlled. While direct regioselective acylation of Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate is not well-documented, studies on related N-heterocycles have shown that the use of specific reagents can direct acylation to particular positions, such as the C4-position. mdpi.com

The regioselectivity of cycloaddition reactions involving the dihydropyridine ring is also a critical factor. In the reaction of N-alkyl oxidopyridinium ions with dienes, which can be considered related to the reactivity of dihydropyridines, the cycloaddition often proceeds with high regioselectivity. researchgate.net

The following table summarizes some of the key chemical transformations discussed:

| Transformation Category | Specific Reaction | Reagents/Conditions | Product Type |

| Functional Group Transformations | Oxidation of Dihydropyridine Ring | Oxidizing Agents | Pyridine Derivative |

| Reduction of Ester Group | Reducing Agents (e.g., LiBH4) | Primary Alcohol | |

| Annulation and Fused Heterocycle Formation | Cycloaddition | Dialkyl Acetylenedicarboxylates | 2-Azabicyclo[4.2.0]octa-3,7-diene |

| Furo-pyridine Formation | Microwave-assisted synthesis from functionalized DHPs | 4,7-Dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione | |

| Regioselective and Chemoselective Transformations | Chemoselective Ester Reduction | Modified Borohydride Reagents | Primary Alcohol |

Research Applications and Findings

Role in Mechanistic Studies

Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate and its analogs serve as important models for the coenzyme NAD(P)H. mdpi.comresearchgate.net The dihydropyridine (B1217469) core of these molecules can transfer a hydride ion to a suitable substrate, mimicking the role of NADH in biological redox reactions. This property makes them valuable tools for studying the mechanisms of hydride transfer processes in organic and bioorganic chemistry.

Research in this area often focuses on understanding the factors that influence the rate and stereoselectivity of these reactions. By systematically varying the substituents on the dihydropyridine ring, chemists can probe the electronic and steric effects on the hydride-donating ability of the molecule.

Utility as a Synthetic Intermediate

The 1,4-dihydropyridine (B1200194) scaffold is a versatile building block in organic synthesis. researchgate.net The reactivity of the dihydropyridine ring allows for a variety of chemical transformations. For instance, the dihydropyridine ring can be oxidized to the corresponding aromatic pyridine (B92270) derivative. This transformation is a key step in many synthetic sequences.

Furthermore, the functional groups attached to the dihydropyridine ring can be modified. The ester group in Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate, for example, can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. nih.gov These transformations provide access to a wide range of other substituted pyridine and dihydropyridine derivatives.

Computational and Theoretical Chemistry Studies on Methyl 1 Methyl 1,4 Dihydropyridine 3 Carboxylate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of 1,4-dihydropyridine (B1200194) (DHP) systems. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For the 1,4-dihydropyridine class of compounds, DFT has been instrumental in various applications. It has been used to select suitable reactants to increase the yield of Hantzsch-type reactions, successfully increasing product yields from 36% to 74% without a catalyst. nih.gov DFT calculations can elucidate reaction mechanisms by optimizing transition state structures and calculating the reaction energy barriers of intermediates. rsc.org

Furthermore, DFT is employed to determine structural characteristics related to the biological activity of DHP derivatives. nih.gov Quantum chemical calculations using the DFT/B3LYP function can provide information on molecular geometry, vibrational analysis, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP), which are all crucial for understanding a compound's reactivity and interaction with biological targets. nih.gov

| Application Area | Key Findings | Reference |

|---|---|---|

| Reaction Optimization | Selection of reactants based on DFT calculations increased reaction yields significantly. | nih.gov |

| Mechanism Elucidation | Calculated reaction energy barriers for intermediates to determine chemoselectivity in Hantzsch-like reactions. | rsc.org |

| Structure-Activity Relationship | Determined structural and electronic properties (FMO, MEP) to correlate with biological activity. | nih.gov |

| P-Glycoprotein Inhibition | Used to compare the reactivity of different reactants for synthesizing DHP-based P-gp inhibitors. | nih.gov |

Alongside DFT, other quantum chemical methods like semi-empirical and ab initio calculations are valuable. Ab initio methods, such as the Hartree-Fock (HF) theory, compute molecular properties from first principles without empirical parameters. libretexts.org The usefulness of quantum chemical descriptors calculated at the RHF/6-31G level has been demonstrated for Quantitative Structure-Activity Relationship (QSAR) studies of 1,4-dihydropyridine-based calcium channel antagonists. nih.gov These studies suggest that the electronic properties and conformation of the molecules significantly affect their binding to receptors. nih.gov Full geometry optimization of the parent 1,4-dihydropyridine molecule using ab initio basis sets like 6-31G* indicates a very flat boat conformation. nih.gov

Semi-empirical methods offer a computationally less expensive alternative, which is advantageous for large molecules. researchgate.netwikipedia.org These methods simplify the Hartree-Fock formalism and incorporate parameters derived from experimental data. wikipedia.org While faster, their accuracy depends on the similarity of the molecule under study to the compounds used for parameterization. wikipedia.org

A crucial step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For 1,4-dihydropyridine analogues, geometry optimization is often performed using DFT with specific functionals like B3LYP. nih.gov This process provides key structural parameters such as bond lengths and angles.

Following optimization, electronic structure analysis reveals insights into the molecule's reactivity and properties. Key analyses include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential non-covalent interactions with a receptor. nih.gov

Natural Bond Order (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. nih.gov

These analyses help in understanding the electronic requirements for a molecule's biological function. researchgate.net

| Descriptor | Information Provided | Relevance |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Predicting the molecule's propensity to engage in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifying sites for hydrogen bonding and other intermolecular interactions. |

| Mulliken/NBO Charges | Describes the charge distribution on individual atoms. | Understanding intramolecular charge transfer and polar interactions. |

Molecular Simulation Techniques

Molecular simulations are used to study the behavior of molecules over time, providing a dynamic view of their interactions with biological systems.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. For 1,4-dihydropyridine derivatives, MD simulations are frequently used to investigate the stability of ligand-receptor complexes, such as those with calcium channels or P-glycoprotein. nih.govtandfonline.comrsc.org After docking a DHP molecule into a protein's binding site, MD simulations can refine the complex's structure and assess its stability in a simulated biological environment. nih.govtandfonline.com

Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD), are analyzed to determine if the complex reaches a stable equilibrium. nih.gov For instance, in simulations of DHP-calcium channel complexes, RMSD values reaching a plateau indicate high structural stability. nih.gov This technique helps elucidate the dynamical changes of the protein upon ligand binding and confirms the stability of the predicted binding mode. tandfonline.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arcjournals.org This method is extensively used to study how 1,4-dihydropyridine analogues interact with their biological targets, such as L-type calcium channels. rsc.orgnih.govrsc.org

The process involves placing the ligand in various conformations within the receptor's binding site and calculating a score that estimates the binding affinity. arcjournals.orgrsc.org Lower binding energy scores typically indicate a more favorable interaction. rsc.org Docking studies on DHP derivatives have successfully identified key interactions within the binding pockets of calcium channels. rsc.org For example, analyses have shown that many DHP ligands fit into a hydrophobic pocket and form specific aryl-aryl interactions with amino acid residues like tyrosine or phenylalanine. rsc.orgnih.gov These insights are invaluable for structure-based drug design, helping to explain differences in activity among various analogues and guiding the synthesis of new, more potent compounds. rsc.orgnih.gov

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Amlodipine (Standard) | 5KMD | -5.6 | rsc.org |

| Bio-isostere P4 | 5KMD | -8.6 | rsc.org |

| Bio-isostere P7 | 5KMD | -8.8 | rsc.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov In the study of Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate and its analogues, these models are instrumental in predicting their therapeutic potential and understanding the structural features that govern their behavior.

Predictive Modeling for Biological Activities

Predictive QSAR models are crucial in the rational design of new drugs, offering insights into the structural requirements for a desired biological response and helping to prioritize the synthesis of new compounds. nih.gov For analogues of Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate, QSAR studies have been effectively used to model and predict a range of biological activities.

One significant area of application has been in the prediction of calcium channel antagonist activity. For a series of novel 1,4-dihydropyridine derivatives, a QSAR study revealed a linear correlation between the negative logarithm of the IC50 values (a measure of antagonist potency) and the constitutional and topological properties of the molecules. nih.gov This indicates that the arrangement and nature of atoms and bonds within the molecular structure are key determinants of their ability to block calcium channels.

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structure-activity relationships of 1,4-dihydropyridine analogues in reversing multidrug resistance in cancer cells. nih.gov These models generate 3D contour maps that visualize the regions of the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields could enhance biological activity. nih.gov Such studies provide a detailed roadmap for designing more potent and effective therapeutic agents based on the dihydropyridine (B1217469) scaffold.

The predictive power of these models is rigorously evaluated through statistical validation techniques to ensure their robustness and reliability for screening new, unsynthesized compounds.

Table 1: Representative QSAR Model for Biological Activity of 1,4-Dihydropyridine Analogues

| Model Type | Biological Activity | Key Correlated Descriptors | Statistical Significance (Example) |

| 2D-QSAR | Calcium Channel Antagonism nih.gov | Constitutional and Topological Properties | Linear Correlation Observed |

| 3D-QSAR (CoMFA/CoMSIA) | Multidrug Resistance Reversal nih.gov | Steric, Electrostatic, Hydrophobic Fields | Good Predictive Power |

Correlation with Physicochemical Descriptors

The biological activity of a molecule is intrinsically linked to its physicochemical properties. QSPR models aim to establish a quantitative relationship between these properties and the chemical structure. For Methyl 1-methyl-1,4-dihydropyridine-3-carboxylate and its analogues, various physicochemical descriptors have been shown to correlate with their biological functions.

Key physicochemical descriptors that are often considered in QSAR/QSPR studies of dihydropyridines include:

Lipophilicity (log P): This descriptor measures the compound's affinity for a lipid environment and is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The potency of nifedipine (B1678770) analogues, a well-known class of dihydropyridines, has been shown to be dependent on their lipophilicity.

Electronic Properties: Descriptors related to the electronic distribution within the molecule, such as atomic charges and dipole moments, can influence how the molecule interacts with its biological target. Electronic terms have been identified as important factors in the QSAR models of nifedipine analogues.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, and branching. They have been successfully correlated with the calcium channel antagonist activity of 1,4-dihydropyridine derivatives. nih.gov

Steric Parameters: Descriptors such as molecular volume and surface area play a significant role in the binding of the molecule to its receptor, as a good steric fit is often a prerequisite for biological activity.

Table 2: Key Physicochemical Descriptors and Their Relevance for 1,4-Dihydropyridine Analogues

| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity/Property |

| Lipophilicity | Log P (Octanol-Water Partition Coefficient) | Membrane permeability, ADME properties, receptor binding |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO energies | Receptor-ligand interactions, reactivity |

| Topological | Wiener Index, Randic Index, Connectivity Indices | Molecular size, shape, and branching; correlation with various biological activities nih.gov |

| Steric/Geometrical | Molecular Volume, Surface Area, Molar Refractivity | Receptor fit, binding affinity |

Mechanistic Investigations of Biological Activities of Methyl 1 Methyl 1,4 Dihydropyridine 3 Carboxylate Derivatives in Vitro and in Silico Focus

Calcium Channel Modulation Mechanisms (In Vitro)

Derivatives of 1,4-dihydropyridine (B1200194) (DHP) are a well-established class of compounds known for their interaction with voltage-gated calcium channels, particularly the L-type (CaV1) class. nih.gov These channels are crucial in regulating cellular functions in cardiovascular and neuronal tissues. nih.gov The therapeutic action of these compounds stems from their ability to modulate the influx of calcium ions, thereby influencing physiological responses such as muscle contraction and neuronal signaling. nih.govnih.gov

The interaction of methyl 1-methyl-1,4-dihydropyridine-3-carboxylate derivatives with voltage-gated calcium channels is complex, exhibiting both antagonistic (blocking) and agonistic (activating) properties. This dual activity is highly dependent on the specific chemical structure of the derivative and the tissue type being examined. acs.org

For instance, studies on various racemic alkyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(pyridyl)-5-pyridinecarboxylate isomers have demonstrated this dual nature. acs.org When tested on guinea pig ileum longitudinal smooth muscle (GPILSM), 2-pyridyl isomers act as calcium channel antagonists. acs.org Conversely, these same compounds behave as calcium channel agonists in guinea pig left atrium (GPLA) assays. acs.org In contrast, the 3-pyridyl and 4-pyridyl isomers consistently act as calcium channel agonists in both smooth muscle and cardiac tissues. acs.org

Further research into 4-pyridinio-1,4-dihydropyridine derivatives revealed that their antagonist or agonist effects are contingent on the substituent structure. nih.gov In studies using human neuroblastoma (SH-SY5Y) cells, certain derivatives displayed varying degrees of Ca2+ antagonist properties, while others were inactive. nih.gov The N-phenacyl derivative, for example, showed the highest antagonist activity with an IC50 value of 3.6 μM, proving to be more potent than the reference drug amlodipine. nih.gov

The search for selective antagonists for different L-type channel subtypes, such as CaV1.2 and CaV1.3, has been a key area of investigation. nih.gov Despite the synthesis and testing of a large number of 4-substituted-1,4-dihydropyridine-3,5-dicarboxylic diesters, achieving high selectivity has proven challenging. nih.gov The findings suggest a highly similar dihydropyridine (B1217469) binding site on both CaV1.2 and CaV1.3 channels, with the most selective compounds showing only a twofold preference for CaV1.3. nih.gov

The primary mechanism by which these dihydropyridine derivatives exert their effects is by modulating the influx of Ca2+ ions through L-type calcium channels. nih.gov This modulation directly impacts the intracellular free Ca2+ concentration, which in turn governs a multitude of cellular responses.

In vitro experiments using the Ca2+-sensitive fluorescent indicator Fluo-4 NW in cell lines like the aorta vascular smooth muscle cell line (A7R5) and human neuroblastoma cells (SH-SY5Y) have been instrumental in quantifying these effects. nih.gov Antagonistic derivatives inhibit the mobilization of intracellular Ca2+ induced by agents like carbachol. nih.gov This inhibition of calcium influx leads to responses such as vasodilation in smooth muscle tissues. nih.gov Agonist derivatives, on the other hand, enhance calcium influx, leading to increased contractility in cardiac muscle preparations. acs.org

The tissue selectivity observed with some derivatives is significant. nih.gov For example, introducing a heteroaromatic ring at the 4-position of the 1,4-dihydropyridine nucleus can lead to compounds that are selective for cardiac tissues. nih.gov This selectivity is crucial as it allows for the potential development of agents that can target specific physiological systems, such as producing negative inotropic (force of contraction) and chronotropic (heart rate) effects in the heart without significantly affecting vascular smooth muscle. nih.gov

The biological activity of 1,4-dihydropyridine derivatives is intricately linked to their three-dimensional structure. Specific structural features are prerequisites for optimal activity. researchgate.net Key determinants of the antagonist or agonist profile and potency include the nature and position of substituents on the dihydropyridine ring. acs.orgresearchgate.net

C4-Aryl Group: The presence of an aryl group at the 4-position of the 1,4-DHP ring is considered a fundamental requirement for optimal activity. researchgate.net The position of electron-withdrawing groups on this phenyl ring also significantly affects receptor-binding activity. researchgate.net For example, cilnidipine, an L/N-type dual blocker, serves as a parent compound for derivatives designed to enhance specificity for N-type channels by modifying this part of the molecule. nih.gov

C3 and C5 Ester Groups: The ester groups at the 3- and 5-positions are critical for activity. researchgate.net In a series of C-4 2-pyridyl compounds, the size of the C-5 alkyl ester substituent was a key factor for antagonist activity in smooth muscle, with larger groups like cyclopentyl and cyclohexyl showing greater activity than smaller methyl groups. acs.org

C4 Pyridyl Substituent Position: The point of attachment of the C-4 pyridyl substituent determines agonist activity in cardiac tissue. The potency order is generally 4- and 3-pyridyl isomers being more potent agonists than 2-pyridyl isomers. acs.org

Stereoselectivity: The chirality of the C4 carbon is a major factor in the biological activity. Enantiomers of the same compound can have vastly different or even opposite effects. For instance, the (-)-enantiomer of cyclohexyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-pyridyl)-5-pyridinecarboxylate is a more potent calcium antagonist (IC50 = 7.48 × 10⁻⁸ M) than its (+)-enantiomer (IC50 = 5.27 × 10⁻⁶ M) in smooth muscle. acs.org Conversely, the (+)-enantiomer exhibits a much more potent agonist effect in cardiac tissue. acs.org

These structure-activity relationships (SAR) highlight the sensitivity of the dihydropyridine receptor site on the calcium channel, where subtle molecular modifications can switch a compound from an antagonist to an agonist or alter its tissue selectivity. acs.orgnih.gov

Enzymatic Inhibition Studies (In Vitro)

Beyond their well-known effects on ion channels, derivatives of methyl 1-methyl-1,4-dihydropyridine-3-carboxylate have been investigated for their ability to inhibit various enzymes, demonstrating a broader pharmacological potential.

Several synthesized dihydropyridine derivatives have been evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. nih.govwho.int

In one study, twelve dihydropyridine derivatives showed potent activity against AChE, with IC50 values ranging from 0.21 ± 0.003 to 147.14 ± 0.12 μM. nih.govwho.int Five of these compounds also demonstrated potent inhibition of BChE, with IC50 values between 17.16 ± 0.02 and 231.6 ± 0.12 μM. nih.govwho.int The most potent compound exhibited an AChE inhibition of 95.35 ± 0.11% with an IC50 value of 0.21 ± 0.003 μM. nih.govwho.int

Structure-activity relationship studies revealed that the presence and position of specific substituents on the dihydropyridine ring are crucial for inhibitory potency. nih.govwho.int The inclusion of a nitro group at the C-2 and C-4 positions was found to enhance both AChE and BChE inhibitory activities. nih.govwho.int Similarly, the presence of bromine (-Br) and chlorine (-Cl) atoms also increased the inhibitory effects. nih.govwho.int

Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Dihydropyridine Derivatives This is an interactive table. You can sort the columns by clicking on the headers.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Derivative 11 | 0.21 ± 0.003 | - |

| Derivative 7 | 17.16 ± 0.02 | - |

| Eserine (Standard) | 0.85 ± 0.0001 | 0.04 ± 0.0001 |

Data sourced from multiple studies. nih.govwho.int

Dihydropyridine derivatives have also been identified as effective inhibitors of α-amylase and α-glucosidase, key enzymes involved in carbohydrate digestion and glucose absorption. sci-hub.seresearchgate.net A series of synthesized dihydropyridine derivatives demonstrated significant in vitro inhibition of both enzymes. sci-hub.se

The inhibitory activity against α-amylase for these derivatives ranged from IC50 values of 2.21 ± 0.06 to 9.97 ± 0.08 μM. sci-hub.se For α-glucosidase, the IC50 values were in the range of 2.31 ± 0.09 to 9.9 ± 0.1 μM. sci-hub.se These values are comparable to the standard drug acarbose, which had IC50 values of 2.01 ± 0.1 μM for α-amylase and 2.07 ± 0.1 μM for α-glucosidase. sci-hub.se

The structural features of the dihydropyridine derivatives influence their inhibitory potential. For example, among dimethoxy-substituted derivatives, a compound with two methoxy (B1213986) groups positioned ortho to each other on a phenyl ring showed inhibitory activity similar to acarbose. sci-hub.se In contrast, derivatives with meta or para-positioned methoxy groups were less active. sci-hub.se This suggests that the spatial arrangement of substituents plays a key role in the molecule's ability to interact with the active sites of these enzymes. sci-hub.se

Table 2: In Vitro Glycosidase Inhibitory Activity of Selected Dihydropyridine Derivatives This is an interactive table. You can sort the columns by clicking on the headers.

| Enzyme | Derivative IC50 Range (μM) | Acarbose (Standard) IC50 (μM) |

|---|---|---|

| α-Amylase | 2.21 ± 0.06 – 9.97 ± 0.08 | 2.01 ± 0.1 |

| α-Glucosidase | 2.31 ± 0.09 – 9.9 ± 0.1 | 2.07 ± 0.1 |

Data represents a range for 31 synthesized derivatives. sci-hub.se

Phosphodiesterase Inhibition Mechanisms

Recent studies have identified substituted 1,4-dihydropyridines as a novel and potent class of phosphodiesterase 4 (PDE4) inhibitors. nih.gov PDE4 is a crucial enzyme in cellular signaling, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress inflammatory responses, making PDE4 inhibitors valuable for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). azaruniv.ac.ir

An investigation into structure-activity relationships revealed that the 1,4-dihydropyridine core, when appropriately substituted, is a potent analogue for PDE4 inhibition. nih.gov Specifically, derivatives featuring an indole (B1671886) moiety and a 3,4-dimethoxybenzyl group demonstrated significant inhibitory activity. nih.gov These findings were supported by in vitro biological assays, molecular modeling studies, and crystallography data, which helped to elucidate the binding interactions between the DHP derivatives and the active site of the PDE4 enzyme. nih.gov The research indicates that 2,6-unsubstituted-1,4-diaryl-1,4-DHPs are particularly selective inhibitors of the PDE4 isozyme. azaruniv.ac.ir

Receptor Tyrosine Kinase (EGFR, HER-2, BTK) Inhibition Mechanisms

The 1,4-dihydropyridine scaffold has been explored for its potential to inhibit receptor tyrosine kinases (RTKs), which are critical mediators of signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Bruton's Tyrosine Kinase (BTK) is a hallmark of many cancers, making them key therapeutic targets. tandfonline.comnih.gov

In a recent study, two new series of symmetric and asymmetric 1,4-DHP derivatives were designed, synthesized, and evaluated as anticancer agents. nih.gov The most active compounds were further tested for their ability to inhibit EGFR, HER-2, and BTK. The results demonstrated that these 1,4-DHP derivatives possess significant inhibitory activity against these kinases, with potencies that were comparable to the established kinase inhibitor, lapatinib. tandfonline.com

In silico molecular docking studies were performed to understand the mechanism of inhibition. These studies revealed that the DHP derivatives could effectively bind to the ATP-binding pocket of the kinases, engaging with key amino acid residues and preventing the phosphorylation events that drive downstream signaling. nih.gov The inhibitory concentrations (IC₅₀) for the most promising derivatives highlight their potential as multi-kinase inhibitors. nih.govtandfonline.com

| Compound | EGFR IC₅₀ (µM) | HER-2 IC₅₀ (µM) | BTK IC₅₀ (µM) |

|---|---|---|---|

| Derivative 1g | 0.14 | 0.19 | 0.21 |

| Derivative 2e | 0.21 | 0.25 | 0.29 |

| Derivative 2l | 0.11 | 0.14 | 0.17 |

| Lapatinib (Control) | 0.10 | 0.12 | 0.15 |

Antioxidant Activity Investigations (In Vitro)

The 1,4-dihydropyridine ring is structurally analogous to dihydronicotinamide, the active part of the NADH coenzyme, which plays a central role in biological redox reactions. This structural similarity endows DHP derivatives with significant antioxidant properties, allowing them to act as protectors against oxidative stress. nih.gov Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions.

A study involving 27 structurally diverse DHP derivatives found that several compounds exhibited potent antioxidative capacity, with some being over 10-fold more effective than uric acid, a known antioxidant standard. nih.gov These derivatives demonstrated the ability to mitigate oxidative stress in human osteoblast-like cells, particularly when administered prior to an oxidative insult, suggesting a preventative mechanism. nih.govresearchgate.net Their antioxidant activity is largely attributed to their ability to donate a hydrogen atom from the N1 or C4 position of the dihydropyridine ring, thereby neutralizing free radicals. nih.gov

Radical Scavenging Mechanisms

The primary mechanism by which 1,4-dihydropyridine derivatives exert their antioxidant effect is through direct free radical scavenging. Three principal mechanisms are proposed for this activity: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net

For 1,4-DHP derivatives, the HAT mechanism is often favored. The dihydropyridine ring acts as a hydrogen donor, transferring a hydrogen atom to a reactive radical, thus quenching it and preventing it from damaging cellular components. nih.gov Theoretical studies on 1-methyl-1,4-dihydronicotinamide (B15369) (MNAH), a close analogue of the subject compound, have provided detailed insights into these mechanisms. The scavenging of the hydroperoxyl radical (HOO•) is characterized by the abstraction of a hydrogen atom from the C4–H bond. dovepress.com In contrast, the highly reactive hydroxyl radical (HO•) can react at multiple sites on the MNAH molecule through a combination of SET (in polar media), Radical Adduct Formation (RAF), and Formal Hydrogen Transfer (FHT) reactions. dovepress.com

Reducing Power and Metal Chelating Properties

The hydrogen-donating capability central to the radical scavenging activity of 1,4-dihydropyridines is a direct expression of their reducing power. nih.gov By donating an electron and a proton, they reduce oxidizing species, thereby inhibiting oxidative chain reactions.

Furthermore, transition metals like iron and copper can contribute to oxidative stress by catalyzing the formation of highly reactive radicals through Fenton-type reactions. Chelating these metal ions in a way that prevents their participation in redox cycling is another important antioxidant strategy. While 1,4-dihydropyridines themselves are not primarily recognized as strong metal chelators, their oxidized pyridine (B92270) analogues, particularly 3-hydroxy-4-pyridinones, are highly effective bidentate chelators of iron (III). The conversion of a dihydropyridine to its corresponding pyridine form is a consequence of its antioxidant action, suggesting a potential secondary, indirect role in managing metal-induced oxidative stress.

Antimicrobial Efficacy and Mechanisms (In Vitro)

The 1,4-dihydropyridine scaffold has been identified as a promising framework for the development of novel antimicrobial agents. eurekaselect.com Various derivatives have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. tandfonline.combiointerfaceresearch.com

Studies have shown that these compounds can exhibit broad-spectrum or specific activity depending on their substitution patterns. For instance, certain symmetric 1,4-DHP analogues have been found to be more effective against Gram-positive bacteria than Gram-negative bacteria. tandfonline.com The antimicrobial action of some derivatives appears to be specific, with potent effects against certain pathogens while showing no deleterious effects on others, suggesting a targeted mechanism of action rather than general cytotoxicity. nih.gov

Antibacterial Action against Specific Pathogens

The antibacterial efficacy of 1,4-DHP derivatives has been quantified against several specific pathogens. One study investigated a series of derivatives against cariogenic (cavity-causing) bacteria, finding moderate activity against Streptococcus sanguinis, Streptococcus mitis, and Lactobacillus paracasei. nih.gov

A particularly notable finding is the mechanism of action against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Certain DHP derivatives exhibit potent bactericidal activity against antibiotic-resistant strains of H. pylori. This action is achieved by targeting and inhibiting the DNA binding activity of HsrA, an essential response regulator in the bacterium. nih.gov This specific targeting provides a promising avenue for developing new drugs against this challenging pathogen. The Minimum Inhibitory Concentrations (MICs) for several derivatives have been determined, quantifying their potency. nih.gov

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |

|---|---|---|---|---|

| Derivative 1g | 62.5 | 31.25 | 125 | 250 |

| Derivative 2e | 31.25 | 62.5 | 250 | 125 |

| Derivative 2l | 125 | 62.5 | 62.5 | 250 |

| Ampicillin (Control) | 3.12 | 6.25 | 12.5 | - |

| Gentamicin (Control) | - | - | 1.56 | 3.12 |

Antifungal Action

Derivatives of the 1,4-dihydropyridine (1,4-DHP) scaffold have been investigated for their potential as antifungal agents, often leveraging mechanisms distinct from their well-known calcium channel blocking activities. The primary molecular target for many antifungal drugs, particularly azoles, is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

In vitro studies have demonstrated the efficacy of certain 1,4-DHP derivatives against pathogenic fungi. For example, a series of novel steroidal 1,4-dihydropyridine analogs were synthesized and screened for activity against several Candida species. One derivative showed significant antifungal potential, with Minimum Inhibitory Concentration (MIC) values of 750 µg/mL for C. albicans and C. glabrata, and 800 µg/mL for C. tropicalis.

Table 1: In Vitro Antifungal Activity of a Steroidal 1,4-DHP Derivative

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 750 µg/mL |

| Candida glabrata | 750 µg/mL |

| Candida tropicalis | 800 µg/mL |

Data sourced from a study on steroidal 1,4-dihydropyridine analogs.

In silico molecular docking studies have been employed to elucidate the mechanism of action at the molecular level. These computational models predict the binding affinity and interaction patterns of 1,4-DHP derivatives with the active site of fungal CYP51. The docking analyses suggest that these compounds can fit into the active site of the enzyme, interacting with key amino acid residues and the heme cofactor, thereby inhibiting its catalytic function. This provides a theoretical basis for their observed antifungal activity and supports the rationale for designing new 1,4-DHP-based compounds with improved potency.

Modulation of Other Biological Targets (In Vitro/In Silico)

Neuroprotective Mechanisms (e.g., against Oxidative Stress)

A significant body of research has focused on the neuroprotective properties of 1,4-dihydropyridine derivatives, particularly their ability to counteract oxidative stress, a key pathological factor in neurodegenerative diseases. The neuroprotective effects appear to stem from the intrinsic antioxidant capabilities of the dihydropyridine ring, which can act as a potent scavenger of reactive oxygen species (ROS).

The chemical structure of 1,4-DHPs allows them to donate hydrogen atoms, thereby neutralizing free radicals and inhibiting processes like lipid peroxidation. In vitro studies have demonstrated that certain 1,4-DHP derivatives can protect neuronal cells from oxidative damage induced by toxins. For instance, novel pyrazolo[3,4-b]pyridine derivatives have shown significant neuroprotection in SH-SY5Y neuroblastoma cells against toxicity induced by rotenone (B1679576) and oligomycin (B223565) A, which are potent inducers of oxidative stress. The protective effect is correlated with the compounds' ability to scavenge free radicals, as measured by the Oxygen Radical Absorbance Capacity (ORAC) test.

Table 2: Neuroprotective Activity of 1,4-DHP Derivatives Against Oxidative Stress

| Compound Derivative (Ar group) | ROS Scavenger Ability (ORAC, Trolox eq.) | % Cell Viability (vs. Oxidative Stress) |

|---|---|---|

| 4-FPh | 1.86 | 84.3% |

| 4-ClPh | 1.81 | 81.3% |

| 4-BrPh | 1.55 | 72.3% |

| 3-NO2Ph | 1.61 | 73.6% |

Neuroprotective effect of pyrazolo[3,4-b]pyridine derivatives (1 µM) on SH-SY5Y cells exposed to rotenone/oligomycin A-induced oxidative stress.

Further mechanistic studies in cell models have shown that 1,4-DHP derivatives can modulate cellular antioxidant systems. Treatment of human osteoblast-like cells with these compounds before exposure to hydrogen peroxide (H₂O₂) resulted in a significant reduction of intracellular ROS levels. This suggests that the compounds not only act as direct chemical antioxidants but may also bolster endogenous cellular defense mechanisms, such as the glutathione (B108866) system.

Adenosine Receptor Interactions and Antagonism

Beyond their classical targets, 1,4-dihydropyridine derivatives have been identified as modulators of adenosine receptors, a family of G protein-coupled receptors (A₁, A₂ₐ, A₂ₑ, and A₃) involved in numerous physiological processes. Radioligand binding assays have revealed that various 1,4-DHP compounds can bind to multiple adenosine receptor subtypes, often with micromolar affinity.

Notably, structure-activity relationship (SAR) studies have demonstrated a particular propensity for these compounds to act as antagonists at the A₃ adenosine receptor subtype. Modifications to the substituents on the dihydropyridine ring have been shown to dramatically influence both affinity and selectivity. For example, the inclusion of a 6-phenyl group and a 4-trans-β-styryl or 4-phenylethynyl group can significantly enhance selectivity for the A₃ receptor over A₁ and A₂ₐ subtypes, as well as over L-type calcium channels. One such derivative, MRS1097, displayed 55-fold selectivity for A₃ versus A₁ receptors and over 1000-fold selectivity against L-type Ca²⁺ channels.

Table 3: Binding Affinity (Ki, µM) of 1,4-Dihydropyridine Derivatives at Adenosine Receptors

| Compound | Adenosine A₁ (rat) | Adenosine A₂ₐ (rat) | Adenosine A₃ (human) |

|---|---|---|---|

| (R,S)-Nicardipine | 19.6 | 63.8 | 3.25 |

| (R)-Niguldipine | 41.3 | >100 | 1.90 |

| Compound 24 (4-trans-β-styryl) | 16.1 | 49.3 | 0.670 |

| Compound 28 (MRS1097) | 37.1 | 29.5 | 0.678 |

Data from radioligand binding assays showing the affinity of various 1,4-DHP derivatives for different adenosine receptor subtypes.

In silico modeling has been instrumental in exploring these interactions. Molecular dynamics simulations and docking studies are used to predict the binding modes of these antagonists within the orthosteric binding site of adenosine receptors. These studies help to rationalize the observed SAR and guide the design of new derivatives with improved potency and selectivity for specific adenosine receptor subtypes.

P-glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal

A key area of investigation for 1,4-dihydropyridine derivatives is their ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp acts as an efflux pump in cell membranes, expelling a wide range of xenobiotics, including many anticancer drugs. Its overexpression in tumor cells is a primary cause of multidrug resistance (MDR), a major obstacle in chemotherapy.

In vitro studies have consistently shown that certain 1,4-DHP derivatives can reverse P-gp-mediated MDR. The mechanism involves direct inhibition of the pump's efflux function. This is demonstrated in assays that measure the intracellular accumulation of P-gp substrates, such as Rhodamine 123. In the presence of inhibitory 1,4-DHP compounds, resistant cancer cells show a marked increase in Rhodamine 123 fluorescence, indicating that the efflux pump has been blocked. For instance, synthetic 1,4-DHP derivatives at a concentration of 15 µM were found to increase the intracellular concentration of this substrate by 2- to 3-fold compared to the standard P-gp inhibitor verapamil.

This inhibition translates to the potentiation of chemotherapy drugs. Co-administration of these 1,4-DHP derivatives with a drug like doxorubicin (B1662922) can significantly lower its IC₅₀ value in resistant cell lines, effectively restoring their sensitivity to the anticancer agent.

Table 4: P-gp Inhibition and MDR Reversal by Synthetic 1,4-DHP Derivatives

| Assay | Result |

|---|---|

| Rhodamine 123 Accumulation | 2-3 fold increase vs. Verapamil |

| Doxorubicin IC₅₀ in Resistant Cells | Reduced from 9 µM to 1.5 µM |

In vitro efficacy of new 1,4-DHP derivatives in overcoming P-gp-mediated multidrug resistance.

In silico studies, including molecular docking and molecular dynamics simulations, have provided insights into the molecular interactions between 1,4-DHP inhibitors and P-gp. These models suggest that the derivatives bind to the drug-binding pocket of the transporter, engaging with key amino acid residues such as Gln912, Ser909, and Arg905. This binding is thought to allosterically inhibit the conformational changes required for ATP hydrolysis and substrate efflux, thus blocking the pump's function.

Glucose Transporter (GLUT4) Translocation Stimulation

The glucose transporter type 4 (GLUT4) is the primary insulin-regulated glucose transporter found in adipose tissue and striated muscle. Its translocation from intracellular vesicles to the plasma membrane is a critical step in postprandial glucose uptake.

Recent research has identified a novel role for certain 1,4-dihydropyridine derivatives as stimulators of GLUT4 translocation, suggesting potential applications in managing hyperglycemia. An in vitro study evaluating a series of 27 newly synthesized 1,4-dihydropyridine-indole derivatives found that several compounds significantly stimulated GLUT4 translocation in L6-GLUT4myc myotubes. One particularly potent compound from this series was shown to reduce blood glucose levels in a streptozotocin-induced diabetic rat model, providing in vivo validation of this mechanism.

However, the broader role of the classical 1,4-dihydropyridine scaffold, particularly as it relates to its calcium channel blocking activity, presents a more complex picture. Some studies indicate that blocking L-type calcium channels with agents like nifedipine (B1678770) can decrease basal glucose transport and effectively block both insulin- and contraction-stimulated glucose transport in isolated skeletal muscle. This suggests that calcium influx through dihydropyridine-sensitive channels is a component of the signaling cascade for glucose uptake. Other clinical observations have noted that certain dihydropyridine calcium channel blockers may have neutral or even slightly unfavorable effects on glucose tolerance. This highlights that the effect of 1,4-dihydropyridine derivatives on glucose metabolism is highly dependent on the specific structural modifications of the molecule, which can dissociate the GLUT4 translocation stimulating effect from the classical calcium channel antagonism.

Structure Activity and Structure Property Relationships of Methyl 1 Methyl 1,4 Dihydropyridine 3 Carboxylate and Its Analogues

Impact of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the 1,4-dihydropyridine (B1200194) (DHP) scaffold are critical determinants of pharmacological activity. Strategic placement of different chemical groups can modulate the compound's potency, selectivity, and even switch its function from an antagonist to an agonist.

The substituent at the C4 position of the dihydropyridine (B1217469) ring plays a pivotal role in the compound's biological activity. An aryl group at this position is generally considered a fundamental requirement for optimal activity. nih.govresearchgate.net The electronic properties and steric bulk of this aryl substituent can significantly impact potency.

For instance, the presence of electron-withdrawing groups on the phenyl ring at the C4 position can affect receptor-binding activity. nih.govresearchgate.net Studies have shown that compounds with ortho- or meta-substituents of an electron-withdrawing nature tend to exhibit optimal activity. researchgate.net Conversely, para-substitution often leads to a decrease in activity, which is attributed to both electronic and steric effects. researchgate.net The positioning of these substituents is crucial for locking the conformation of the DHP in a way that the C4 aromatic ring is perpendicular to the DHP ring, a conformation believed to be essential for activity. researchgate.net

The nature of the aryl group itself is also a key factor. For example, replacing a phenyl group with certain heterocyclic rings can enhance activity. Compounds with a C4 2-pyridyl, 4-pyridyl, or 2-trifluoromethylphenyl substituent have demonstrated more potent smooth muscle calcium channel antagonist activity compared to those with a 3-pyridyl substituent. nih.gov The relative potency follows the order: 4-pyridyl > 2-pyridyl > 3-pyridyl. nih.gov

Table 1: Impact of C4-Aryl Substituents on Calcium Channel Antagonist Activity

| C4-Substituent | Relative Potency | Reference |

|---|---|---|

| 4-Pyridyl | High | nih.gov |

| 2-Pyridyl | Moderate-High | nih.gov |

| 2-Trifluoromethylphenyl | Moderate-High | nih.gov |

| Benzofurazan-4-yl | Moderate-High | nih.gov |

| 3-Pyridyl | Low | nih.gov |

Ester groups located at the C3 and C5 positions of the dihydropyridine ring are highly effective for optimizing biological activity. nih.govresearchgate.net The nature of these ester groups can influence the compound's potency. For instance, in a series of dihydropyrimidine (B8664642) analogues, which share structural similarities with DHPs, the potency was found to increase in the order of methyl < ethyl < iso-propyl for the ester alkyl group at C5. nih.gov

Investigations into condensed 1,4-dihydropyridines have also highlighted the importance of the ester group at the C3 position, with 2-methoxyethyl analogues being among the most active derivatives. researchgate.net Furthermore, modifications to the C5 ester substituent can have a significant impact. Replacing a C5 methyl ester with certain O2-acetoxymethyl-1-(dialkylamino)diazen-1-ium-1,2-diolate moieties has been shown to result in compounds with a notable cardiac positive inotropic effect. nih.gov

The introduction of other functionalities can also modulate activity. For example, the presence of a carboxylic acid group, as seen in novel dihydropyridine carboxylic acid derivatives, has been explored for its potential cytotoxic activity. mdpi.com

Table 2: Influence of Ester Groups on Dihydropyridine Analogue Potency

| Position | Ester Group/Functionality | Observed Effect on Activity | Reference |

|---|---|---|---|

| C5 | iso-propyl > ethyl > methyl | Increasing Potency | nih.gov |

| C3 | 2-methoxyethyl | High Activity | researchgate.net |

| C5 | O2-acetoxymethyl-1-(dialkylamino)diazen-1-ium-1,2-diolate | Cardiac positive inotropic effect | nih.gov |

Substitution at the nitrogen atom (N1) of the 1,4-dihydropyridine ring is a critical factor for maintaining biological activity. In general, an unsubstituted N1 position is considered essential. pharmacy180.com Any substitution at the nitrogen or oxidation or reduction of the dihydropyridine ring typically leads to a reduction or complete loss of activity. pharmacy180.com This highlights the importance of the N-H group for interaction with the receptor.

However, in the context of dihydropyrimidine isosteres, substitution at the nitrogen position is a firm requirement, with N-alkyl carboxamido groups demonstrating improved oral activity. nih.gov This suggests that the influence of nitrogen substitution can be dependent on the specific heterocyclic core.

Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in dihydropyridine derivatives, or their stereochemistry, has a profound impact on their biological activity. Many of these compounds possess a chiral center at the C4 position, leading to the existence of enantiomers which can exhibit significantly different pharmacological profiles.

For many 1,4-dihydropyridine analogues, the pharmacological activity is highly stereoselective. researchgate.net The enantiomers of unsymmetrical DHPs often display different biological activities and can even have opposing effects. mdpi.com For instance, one enantiomer might act as a calcium channel antagonist, while the other could be a calcium channel agonist. researchgate.net Generally, one enantiomer is found to be 3- to 1000-fold more potent than the other in blocking L-type Ca2+ channels. researchgate.net

This enantioselective activity has been observed in various contexts. For example, in the case of mebudipine, a dihydropyridine calcium channel blocker, chiral resolution revealed that the mineralocorticoid receptor (MR) antagonist activity and the calcium channel blocker (CCB) activity reside in opposite enantiomers. acs.orgresearchgate.net This demonstrates that the stereochemistry at C4 can dictate not only the potency but also the selectivity of the compound for different biological targets. When the ester groups at C3 and C5 are not identical, the C4 position becomes chiral, and it is often the S-enantiomers that are found to be more effective. pharmacy180.com

The conformational flexibility of the dihydropyridine ring and its substituents is crucial for effective receptor binding. The DHP ring typically adopts a boat-like conformation, and the orientation of the substituents relative to this ring influences the interaction with the receptor. nih.gov